Ethylenediamine diacetate
Overview
Description
Ethylenediamine diacetate is a chemical compound with the linear formula NH2CH2CH2NH2 · 2CH3COOH . It is used as a building block for the production of many other chemical products .
Synthesis Analysis
Ethylenediamine diacetate has been used in the synthesis of biologically interesting pyranocarbazoles. The reaction involves 2- or 4-hydroxycarbazole with α,β-unsaturated aldehydes in the presence of ethylenediamine diacetate (EDDA). The key strategy of this methodology is a formal [3+3] cycloaddition via domino aldol-type/6π-electrocyclization .
Chemical Reactions Analysis
Ethylenediamine diacetate has been used in the synthesis of pyrrolo [3,4-c]quinoline-1,3-dione derivatives using ethylenediamine diacetate (EDDA)-catalyzed cascade reactions of isatins and β-ketoamides .
Physical And Chemical Properties Analysis
Ethylenediamine diacetate is a white powder, soluble in sodium hydroxide, sodium carbonate, and ammonia solution, and 160 parts of boiling water. It is slightly soluble in cold water and insoluble in ethanol and general organic solvents .
Scientific Research Applications
1. Catalysis in Organic Synthesis
EDDA is used as a catalyst in the synthesis of biologically interesting compounds. For instance, it catalyzes the synthesis of 2,3-dihydroquinazolin-4(1H)-ones and their spirooxindole derivatives, which are of biological interest. This method is valued for its high yields and ease of handling (Narasimhulu & Lee, 2011). Similarly, EDDA efficiently catalyzes the multicomponent condensation reaction to synthesize tetrahydrobenzo[b]pyrans under solvent-free conditions, offering high yields and environmentally friendly reaction conditions (Zhou, Zhang & Hu, 2017).
2. Deacetylation in Natural Products
EDDA is effective in the selective deacetylation of natural compounds. For example, it can be used for the selective cleavage of the acetate group in nimbin to 6-deacetyl nimbin under microwave irradiation without affecting other functional groups (Mohankumar et al., 2010).
3. Radiopharmaceuticals for Tumor Imaging
EDDA has been evaluated as a component in radiopharmaceuticals. The 99mTc complex of ethylenediamine-N,N-diacetic acid has been used as a scintigraphic agent for tumors, showing clear visualization of tumor tissues in animal studies (Karube et al., 1983).
4. Chemical Analysis
EDDA is utilized in analytical chemistry, such as in the voltammetric determination of copper in seawater. It increases analytical sensitivity for copper at rotating thin mercury film electrodes (Scarano et al., 1991).
5. Synthesis of Complexes for Various Applications
EDDA is used in synthesizing complexes, such as the ethylenediamine-N,N′-diacetic acid complexes of covalent conjugates of octacarboxy-substituted cobalt phthalocyanine with platinum atoms, which are characterized by various spectral analyses (Dolotova & Kaliya, 2011).
Safety And Hazards
Ethylenediamine diacetate is considered hazardous. It is flammable and harmful if swallowed or inhaled. It is toxic in contact with skin and causes severe skin burns and eye damage. It may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled .
properties
IUPAC Name |
acetic acid;ethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8N2.2C2H4O2/c3-1-2-4;2*1-2(3)4/h1-4H2;2*1H3,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXQBSJDTDGBHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.C(CN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10436235 | |
Record name | Ethylenediamine diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10436235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethylenediamine diacetate | |
CAS RN |
38734-69-9 | |
Record name | Ethylenediamine diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10436235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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